2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a benzothiazolone ring, which contributes to its diverse chemical reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 9H-carbazole with epichlorohydrin to form 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride. This intermediate is then reacted with 1,2-benzothiazol-3(2H)-one 1,1-dioxide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine
- 7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine .
Uniqueness
2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide stands out due to its unique combination of a carbazole moiety and a benzothiazolone ring, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging .
Properties
IUPAC Name |
2-(3-carbazol-9-yl-2-hydroxypropyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-15(14-24-22(26)18-9-3-6-12-21(18)29(24,27)28)13-23-19-10-4-1-7-16(19)17-8-2-5-11-20(17)23/h1-12,15,25H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGQXGZEMGQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C(=O)C5=CC=CC=C5S4(=O)=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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